Cas no 192385-82-3 (methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate)
methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate Chemical and Physical Properties
Names and Identifiers
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- N-(tert-butyloxycarbonyl)-trans-(1S,2S)-2-aminocyclopentanecarboxylic acid methyl ester
- (1S,2S)-(+)-methyl 2-(tert-butoxycarbonylamino)cyclopentanecarboxylate;methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate;
- methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate
- methyl (1S,2S)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate
- methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
- methyl (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate
- PS-1018
- MFCD19381780
- Methyl(1S,2S)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate
- AKOS015994412
- 192385-82-3
- CS-0316376
- Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-,methyl ester, (1S-trans)-
- P20187
- Methyl (1S,2S)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate
- SCHEMBL20786662
-
- MDL: MFCD19381780
- Inchi: 1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1
- InChI Key: LVSNFSRSQZFNPY-IUCAKERBSA-N
- SMILES: O(C)C([C@H]1CCC[C@@H]1NC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 243.14700
- Monoisotopic Mass: 243.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 64.6Ų
Experimental Properties
- PSA: 64.63000
- LogP: 2.24370
methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D633819-100mg |
methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate |
192385-82-3 | 97% | 100mg |
$115 | 2024-07-21 | |
| eNovation Chemicals LLC | D633819-250MG |
methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate |
192385-82-3 | 97% | 250mg |
$175 | 2024-07-21 | |
| eNovation Chemicals LLC | D633819-500MG |
methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate |
192385-82-3 | 97% | 500mg |
$275 | 2024-07-21 | |
| eNovation Chemicals LLC | D633819-1G |
methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate |
192385-82-3 | 97% | 1g |
$410 | 2024-07-21 | |
| eNovation Chemicals LLC | D633819-5G |
methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate |
192385-82-3 | 97% | 5g |
$2050 | 2024-07-21 | |
| eNovation Chemicals LLC | D633819-10G |
methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate |
192385-82-3 | 97% | 10g |
$3140 | 2023-09-03 | |
| abcr | AB298612-1 g |
Methyl (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate; . |
192385-82-3 | 1 g |
€1,032.40 | 2023-07-20 | ||
| Chemenu | CM671329-250mg |
Methyl (1s,2s)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate |
192385-82-3 | 97% | 250mg |
$280 | 2023-01-03 | |
| Chemenu | CM671329-500mg |
Methyl (1s,2s)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate |
192385-82-3 | 97% | 500mg |
$466 | 2023-01-03 | |
| Chemenu | CM671329-1g |
Methyl (1s,2s)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate |
192385-82-3 | 97% | 1g |
$698 | 2023-01-03 |
methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate Suppliers
methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate
Recent Advances in the Application of Methyl (1S,2S)-2-(tert-Butoxycarbonylamino)cyclopentanecarboxylate (CAS: 192385-82-3) in Chemical Biology and Pharmaceutical Research
The compound methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate (CAS: 192385-82-3) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral building block is widely utilized in the synthesis of complex molecules, particularly in the development of peptidomimetics and small-molecule inhibitors. Its unique structural features, including the cyclopentane ring and the tert-butoxycarbonyl (Boc) protecting group, make it an invaluable intermediate in asymmetric synthesis and drug discovery.
Recent studies have highlighted the role of methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate in the synthesis of novel protease inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of potent inhibitors targeting the SARS-CoV-2 main protease (Mpro). The researchers employed this compound as a key intermediate to introduce stereochemical control, which was critical for achieving high binding affinity and selectivity. The resulting inhibitors exhibited nanomolar inhibitory activity, underscoring the compound's utility in antiviral drug discovery.
In addition to its applications in antiviral research, methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate has been explored in the context of cancer therapeutics. A recent publication in Bioorganic & Medicinal Chemistry Letters described its incorporation into a series of cyclopentane-based HDAC (histone deacetylase) inhibitors. The study revealed that the stereochemistry of the cyclopentane ring, conferred by this intermediate, played a pivotal role in modulating the inhibitors' pharmacokinetic properties and therapeutic efficacy. These findings open new avenues for the design of epigenetically active anticancer agents.
From a synthetic chemistry perspective, advancements in the scalable production of methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate have been reported. A 2022 study in Organic Process Research & Development detailed an optimized catalytic asymmetric hydrogenation protocol for its synthesis, achieving high enantiomeric excess (>99%) and yield (85%). This methodological improvement addresses previous challenges in large-scale production, making the compound more accessible for industrial applications.
Looking ahead, the versatility of methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate continues to inspire innovative research. Its applications extend beyond traditional drug discovery, with emerging uses in chemical biology probes and protein-protein interaction modulators. As synthetic methodologies evolve and our understanding of structure-activity relationships deepens, this compound is poised to remain a cornerstone in the development of next-generation therapeutics and research tools.
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